4-Ethyl-2-methoxyphenol-3,5,6 - d3
Description
Overview and Significance of 4-Ethyl-2-methoxyphenol-3,5,6-d3
4-Ethyl-2-methoxyphenol-3,5,6-d3 is a deuterated derivative of 4-ethylguaiacol, a phenolic compound with molecular formula C₉H₁₂O₂. The deuterated form replaces three hydrogen atoms at the 3rd, 5th, and 6th positions of the aromatic ring with deuterium (D), resulting in the formula C₉H₉D₃O₂. This isotopic labeling enhances its utility in tracer studies, enabling precise tracking of metabolic pathways and enzymatic processes without altering the compound’s chemical reactivity. Its significance lies in applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s distinct mass and magnetic properties improve detection sensitivity. For example, deuterated guaiacol derivatives have been employed as internal standards in liquid chromatography–mass spectrometry (LC–MS) to quantify smoke-derived volatile phenols in wine and agricultural products.
Nomenclature, Classification, and Identification Systems
The compound’s systematic IUPAC name is 4-ethyl-2-methoxy-3,5,6-trideuteriophenol , reflecting the substitution pattern of deuterium atoms. Key identifiers include:
It is categorized under isotopic analogs of phenolic compounds and is referenced in specialized databases such as PubChem and vendor catalogs (e.g., EPTES, LGC Standards). The compound’s structure is verified via NMR and high-resolution MS, with deuterium incorporation confirmed at >95%.
Historical Context of Deuterated Phenolic Compound Research
Deuterated compounds gained prominence after Harold Urey’s 1931 discovery of deuterium, enabling advances in isotopic labeling. Early applications focused on hydrogen-deuterium exchange studies, such as tracking phenol’s hydroxyl group dynamics in aqueous solutions. By the 21st century, deuterated phenols like 4-ethyl-2-methoxyphenol-d3 became critical in environmental and biochemical research. For instance, their use in pyrolysis studies clarified lignin decomposition pathways in bio-oils, while enzymatic hydrolysis experiments elucidated glycosidase activity in wine spoilage yeast. Recent innovations in catalytic deuteration, such as platinum-mediated H/D exchange, have streamlined the synthesis of labeled phenols for industrial and academic use.
Relationship to Parent Compound 4-Ethylguaiacol
4-Ethylguaiacol (C₉H₁₂O₂) is a naturally occurring phenolic compound found in wine, coffee, and wood smoke. Its deuterated analog retains the ethyl and methoxy substituents but exhibits distinct physicochemical properties due to isotopic substitution:
| Property | 4-Ethylguaiacol | 4-Ethyl-2-methoxyphenol-3,5,6-d3 |
|---|---|---|
| Boiling Point | 234–236°C | Not reported |
| Density | 1.063 g/mL | Similar to parent |
| Solubility | Slightly soluble in chloroform | Comparable to parent |
Deuteration minimally affects the compound’s polarity but alters its vibrational modes and mass spectral fragmentation patterns, facilitating differentiation in mixed systems. The kinetic isotope effect (KIE) may slightly slow metabolic oxidation, making it valuable for studying reaction mechanisms.
Importance in Isotopic Labeling and Tracer Studies
Deuterated phenols are indispensable in:
- Metabolic Pathway Analysis : Tracking the fate of 4-ethylguaiacol in microbial systems, such as Brettanomyces yeast in wine fermentation.
- Enzymatic Studies : Serving as substrates for sulfotransferases and glycosidases to quantify reaction rates. For example, deuterated guaiacol glucoside was used to measure β-glucosidase activity in grape marc.
- Analytical Chemistry : Acting as internal standards in GC–MS and LC–MS to improve quantification accuracy. A 2024 study employed d3-guaiacol to correct for matrix effects in smoke-tainted wines.
The compound’s stability under physiological conditions and resistance to non-enzymatic degradation make it ideal for long-term tracer experiments. Furthermore, its use in NMR spectroscopy allows researchers to probe molecular interactions without signal overlap from protonated analogs.
Properties
Molecular Formula |
C9H9D3O2 |
|---|---|
Molecular Weight |
155.21 |
Purity |
95% min. |
Synonyms |
4-Ethyl-2-methoxyphenol-3,5,6 - d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Deuterated Compounds
Structural and Isotopic Comparisons
The following table summarizes key differences and similarities between 4-ethyl-2-methoxyphenol-3,5,6-d3 and related deuterated compounds from the evidence:
Key Observations:
Substituent Effects: The target compound’s ethyl and methoxy groups are electron-donating, increasing aromatic ring electron density. This contrasts with 2,4-dichlorophenol-d3 (), where chlorine substituents withdraw electron density, enhancing acidity and altering reactivity in substitution reactions .
Deuteration Patterns: All compounds share deuterium on the aromatic ring (positions 3,5,6 in the target and 2,4-dichlorophenol-d3), but ’s compound includes deuteration on alkyl substituents (iso-propyl and methyl). This may influence isotopic stability in metabolic studies .
Molecular Weight and Analytical Utility: The target compound’s moderate molecular weight (~165 g/mol) positions it between simpler deuterated phenols (e.g., anisole-d3 at 111 g/mol) and more complex analogs (e.g., ’s compound at 163 g/mol). Its balanced hydrophobicity makes it suitable for liquid chromatography-MS applications.
Functional and Application-Based Comparisons
Stability and Reactivity
- Hydrogen Bonding: The phenolic -OH group in 4-ethyl-2-methoxyphenol-3,5,6-d3 participates in hydrogen bonding, similar to non-deuterated phenols. However, deuteration at positions 3,5,6 reduces the kinetic isotope effect (KIE) in proton-coupled reactions compared to compounds with deuterated hydroxyl groups .
- Acidity: The methoxy group’s electron-donating nature slightly decreases acidity relative to 2,4-dichlorophenol-d3, where chlorine atoms increase acidity by stabilizing the deprotonated form .
Analytical Performance
- Mass Spectrometry: The target compound’s deuterium labeling provides a +3 mass shift, distinguishing it from non-deuterated analogs in MS. This contrasts with ’s compound, which exhibits a +13 mass shift due to extensive deuteration, complicating fragmentation patterns .
- Environmental Analysis: While 2,4-dichlorophenol-d3 is used as a standard for chlorinated pollutant detection (), the target compound’s ethyl and methoxy groups may suit studies on lignin-derived metabolites or flavor compounds (e.g., smoky aromas).
Research Findings and Industrial Relevance
Synthetic Challenges: Deuterated phenols like 4-ethyl-2-methoxyphenol-3,5,6-d3 require precise deuteration methods (e.g., catalytic exchange or directed synthesis) to avoid isotopic scrambling, a challenge less pronounced in simpler analogs like anisole-d3 .
Cost Considerations: The target compound’s price is likely higher than non-deuterated phenols due to isotopic enrichment. For example, lists anisole-d3 at ¥5,700 per gram, suggesting similar pricing tiers for the target compound .
Emerging Applications: Deuterated phenols are increasingly used in stable isotope probing (SIP) to track microbial degradation pathways in environmental samples, leveraging their resistance to biotic/abiotic degradation .
Preparation Methods
Deuteration via Deuterated Solvents and Reagents
The use of deuterated solvents such as deuterated acetonitrile (CD3CN) or deuterium oxide (D2O) during synthesis facilitates hydrogen-deuterium (H/D) exchange at reactive positions. For example, EvitaChem’s protocol involves refluxing 4-ethyl-2-methoxyphenol in D2O under acidic conditions to replace hydrogens at the 3-, 5-, and 6-positions. This method achieves >98% deuterium incorporation, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
A modified approach from the Royal Society of Chemistry employs deuterated aryl alcohols in SuFEx (Sulfur(VI) Fluoride Exchange) reactions. By substituting standard aryl alcohols with deuterated analogs in a 96-well microplate setup, fluorosulfate intermediates are generated, which subsequently undergo nucleophilic aromatic substitution to introduce deuterium. For instance, reaction of 4-methoxyphenyl fluorosulfate with deuterated aryl alcohols (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)cyclohepta-2,4,6-trien-1-one-d3) yielded the target compound with 90% conversion efficiency.
Table 1: Reaction Conditions for Deuterated Reagent Method
Catalytic Deuteration with Transition Metal Catalysts
Palladium- and platinum-based catalysts enable selective deuteration of aromatic rings. A procedure adapted from ACS Omega involves hydrogen-deuterium exchange using Pd/C in D2O under H2 atmosphere. The ethyl and methoxy groups act as directing groups, favoring deuteration at the ortho and para positions relative to the hydroxyl group. This method achieves 85–90% isotopic purity but requires careful control of reaction pH and temperature to avoid over-deuteration.
Modified Synthetic Routes for Isotopic Purity
Stepwise Functionalization with Deuterated Intermediates
A modular synthesis approach begins with deuteration of precursor molecules. For example, 2-methoxyphenol-d3 is first synthesized via H/D exchange, followed by Friedel-Crafts alkylation with deuterated ethyl bromide (C2D5Br) to introduce the ethyl group. The reaction proceeds in acetone with potassium carbonate (K2CO3) as a base, yielding 4-ethyl-2-methoxyphenol-3,5,6-d3 with 75% isolated yield.
Key Reaction:
High-Throughput Screening in Microplate Format
Adapting methodologies from modular synthesis platforms, 96-well microplates preloaded with deuterated aryl alcohols undergo accelerated SuFEx reactions. Each well contains a unique deuterated substrate, enabling parallel optimization of reaction conditions (e.g., temperature, catalyst loading). This method reduces solvent waste and achieves 70–90% conversion rates within 24 hours.
Purification and Analytical Validation
Complexation Extraction for Enhanced Purity
A novel purification method leverages calcium ion (Ca²⁺) complexation. 4-Ethyl-2-methoxyphenol-3,5,6-d3 forms a 4:1 phenol-calcium complex, which precipitates from aqueous solution. Decomposition of the complex with hydrochloric acid releases the deuterated compound at >99.5% purity, as verified by gas chromatography–mass spectrometry (GC–MS).
Table 2: Purification Efficiency via Ca²⁺ Complexation
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H NMR confirms deuterium incorporation via absence of peaks at δ 6.5–7.0 ppm (aromatic H).
-
GC–MS/FID : Quantifies isotopic purity and detects residual solvents.
-
ICP-OES : Measures calcium content post-complexation (<10 ppm).
Challenges and Optimization Strategies
Regioselectivity in Deuteration
Deuterium incorporation at the 3-, 5-, and 6-positions competes with undesired deuteration at the ethyl or methoxy groups. Kinetic studies reveal that lower reaction temperatures (50°C) favor aromatic deuteration, while higher temperatures (80°C) promote side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing isotopically labeled 4-Ethyl-2-methoxyphenol-3,5,6-d3 with high deuterium incorporation?
- Methodological Answer : Synthesis of deuterated analogs like 4-Ethyl-2-methoxyphenol-3,5,6-d3 typically involves controlled deuteration via acid- or base-catalyzed hydrogen-deuterium exchange. For example, deuterated phenolic compounds often use D₂O or deuterated solvents under reflux conditions . Ensure reaction parameters (e.g., temperature, pH) are optimized to maximize isotopic purity (>98% D). Post-synthesis, techniques like LC-MS or NMR (with deuterium decoupling) should validate isotopic incorporation .
Q. How should researchers handle and store deuterated phenolic compounds to ensure stability and prevent isotopic exchange?
- Methodological Answer : Store 4-Ethyl-2-methoxyphenol-3,5,6-d3 in airtight containers under inert gas (e.g., argon) at −20°C to minimize H/D exchange with ambient moisture. Safety protocols from SDS guidelines (e.g., wearing nitrile gloves, eye protection) apply, as deuterated phenols may retain the irritant properties of their non-deuterated analogs . Avoid aqueous solutions unless required for experiments, as deuterium loss can occur in protic solvents .
Q. What analytical techniques are most reliable for characterizing deuterated aromatic compounds like 4-Ethyl-2-methoxyphenol-3,5,6-d3?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts due to deuterium (e.g., +3 Da for three D atoms). NMR analysis (¹H, ¹³C, and ²H-decoupled spectra) identifies deuterium positions and quantifies isotopic purity. For example, loss of proton signals at positions 3,5,6 in ¹H-NMR confirms successful deuteration .
Advanced Research Questions
Q. How do isotopic effects (²H vs. ¹H) influence the biological activity or metabolic stability of 4-Ethyl-2-methoxyphenol-3,5,6-d3 in pharmacokinetic studies?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter metabolic rates by strengthening C-D bonds. To assess this, compare in vitro metabolic stability (e.g., liver microsomes) between deuterated and non-deuterated analogs. Use LC-MS/MS to track deuterium retention in metabolites. Note that steric environments and enzyme binding pockets may attenuate KIE, requiring computational modeling (e.g., QM/MM) to predict isotopic impacts .
Q. What crystallographic strategies resolve structural ambiguities in deuterated small molecules like 4-Ethyl-2-methoxyphenol-3,5,6-d3 when X-ray data conflicts with computational models?
- Methodological Answer : Employ SHELXL for refinement, which handles isotopic substitution via adjusted scattering factors. If twinning or disorder complicates deuterium placement, use ORTEP-3 to visualize electron density maps and validate deuterium positions against simulated annealing results. For discrepancies, cross-validate with neutron diffraction (if feasible) or solid-state NMR .
Q. How can researchers address discrepancies in deuterium quantification between NMR and mass spectrometry data for 4-Ethyl-2-methoxyphenol-3,5,6-d3?
- Methodological Answer : NMR quantifies site-specific deuterium but may miss low-level H/D exchange. MS provides bulk isotopic purity but cannot distinguish positional labeling. Resolve conflicts by spiking samples with non-deuterated standards and using tandem MS (e.g., MS²) to fragment ions and confirm deuterium localization. Adjust synthesis protocols if exchangeable protons (e.g., -OH) retain protium .
Q. What role does 4-Ethyl-2-methoxyphenol-3,5,6-d3 play in environmental tracer studies, and how is its stability assessed in complex matrices?
- Methodological Answer : As a deuterated internal standard, it quantifies non-labeled analogs in environmental samples (e.g., wastewater) via isotope dilution MS. To assess stability, spike the compound into matrices (soil, water) and monitor deuterium loss over time using GC-MS with selective ion monitoring (SIM). Control for microbial degradation by autoclaving samples or adding NaN₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
